molecular formula C17H15ClN2O2 B13752888 Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride CAS No. 62399-48-8

Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride

Cat. No.: B13752888
CAS No.: 62399-48-8
M. Wt: 314.8 g/mol
InChI Key: YPJOZBYQMVFCCB-UHFFFAOYSA-N
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Description

Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride is a quaternary ammonium compound that features an anthraquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride typically involves a one-pot three-component condensation reaction. This reaction includes 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. The reaction is carried out without using any solvent or catalyst at a mild temperature of 50°C. This method is efficient, yielding the desired products in a short reaction time (14–50 minutes) and with good to excellent yields (85–96%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the green and catalyst-free synthesis approach mentioned above can be adapted for larger-scale production, ensuring environmentally friendly and sustainable processes.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can undergo oxidation reactions.

    Reduction: Reduction reactions can also occur, particularly involving the quinone structure.

    Substitution: The compound can participate in substitution reactions, especially involving the ammonium group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone moiety can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged molecules, while the anthraquinone moiety can participate in redox reactions. These interactions can affect various biological and chemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quaternary ammonium compounds with different substituents. Examples include:

  • Benzalkonium chloride
  • Cetyltrimethylammonium bromide
  • Tetraethylammonium chloride

Uniqueness

This differentiates it from other quaternary ammonium compounds that may not have such a complex structure .

Properties

CAS No.

62399-48-8

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

[(9,10-dioxoanthracen-2-yl)amino]methylidene-dimethylazanium;chloride

InChI

InChI=1S/C17H14N2O2.ClH/c1-19(2)10-18-11-7-8-14-15(9-11)17(21)13-6-4-3-5-12(13)16(14)20;/h3-10H,1-2H3;1H

InChI Key

YPJOZBYQMVFCCB-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C.[Cl-]

Origin of Product

United States

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